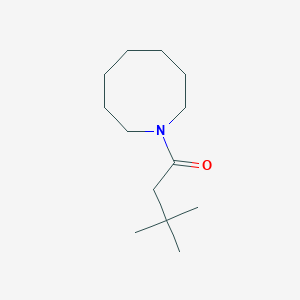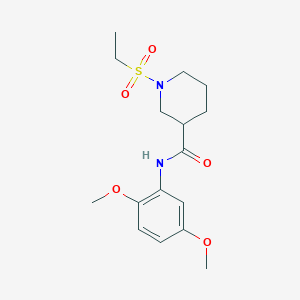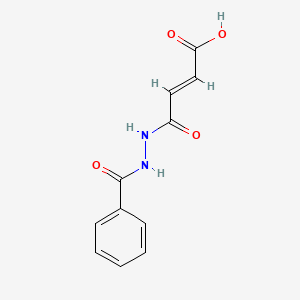![molecular formula C16H15BrN2O3 B4710981 ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B4710981.png)
ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE
Vue d'ensemble
Description
ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 2-bromoanilino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE typically involves the reaction of 2-bromoaniline with ethyl 3-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoanilino group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane.
Reduction: Reducing agents like hydrogen gas with palladium catalyst, solvents such as ethanol or methanol.
Major Products
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced derivatives with amine groups.
Applications De Recherche Scientifique
ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHYL 3-{[(2-CHLOROANILINO)CARBONYL]AMINO}BENZOATE
- ETHYL 3-{[(2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE
- ETHYL 3-{[(2-IODOANILINO)CARBONYL]AMINO}BENZOATE
Uniqueness
ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the bromine atom may enhance the compound’s biological activity compared to its chloro, fluoro, and iodo analogs.
Propriétés
IUPAC Name |
ethyl 3-[(2-bromophenyl)carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-2-22-15(20)11-6-5-7-12(10-11)18-16(21)19-14-9-4-3-8-13(14)17/h3-10H,2H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZSGWICHBKFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-isopropyl 2-methyl 3-methyl-5-[(3-pyridinylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4710939.png)
![2-(2-naphthyloxy)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4710947.png)
![1-[(4-bromobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B4710948.png)
![N-(3-bromophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4710967.png)
![3-[({3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4710968.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-methylphenyl]methanesulfonamide](/img/structure/B4710976.png)
![N-(5-CHLORO-2-METHOXYPHENYL)-N-[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]AMINE](/img/structure/B4710994.png)
![methyl 2-[({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4710997.png)
